molecular formula C22H37NO2S B12185231 Cyclohexylmethyl{[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine

Cyclohexylmethyl{[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine

Cat. No.: B12185231
M. Wt: 379.6 g/mol
InChI Key: UAIKVRINCXIWTB-UHFFFAOYSA-N
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Description

Cyclohexylmethyl{[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine is a complex organic compound characterized by its unique structure, which includes a cyclohexylmethyl group and a sulfonyl amine group attached to a 2,4,6-tris(methylethyl)phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexylmethyl{[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine typically involves multiple steps. One common method includes the reaction of cyclohexylmethylamine with 2,4,6-tris(methylethyl)benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclohexylmethyl{[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Cyclohexylmethyl{[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexylmethyl{[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H37NO2S

Molecular Weight

379.6 g/mol

IUPAC Name

N-cyclohexyl-N-methyl-2,4,6-tri(propan-2-yl)benzenesulfonamide

InChI

InChI=1S/C22H37NO2S/c1-15(2)18-13-20(16(3)4)22(21(14-18)17(5)6)26(24,25)23(7)19-11-9-8-10-12-19/h13-17,19H,8-12H2,1-7H3

InChI Key

UAIKVRINCXIWTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N(C)C2CCCCC2)C(C)C

Origin of Product

United States

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